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Compound of Interest

Compound Name: 3-Oxoisoindoline-5-carboxylic acid

Cat. No.: B1321946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Oxoisoindoline-5-carboxylic acid, a key intermediate in the synthesis of various biologically

active molecules. The information presented herein is intended to support research and

development activities by providing detailed spectroscopic characterization and the

methodologies for its acquisition.

Chemical Structure and Properties
IUPAC Name: 3-Oxo-2,3-dihydro-1H-isoindoline-5-carboxylic acid

Molecular Formula: C₉H₇NO₃

Molecular Weight: 177.16 g/mol

CAS Number: 1749-39-9

Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for 3-
Oxoisoindoline-5-carboxylic acid. The data is compiled from analyses of closely related

precursor molecules and derivatives, as direct and complete experimental spectra for the target

compound are not readily available in published literature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~13.0 br s 1H -COOH

Chemical shift is

concentration

and solvent

dependent; may

exchange with

D₂O. Expected

to be a broad

singlet.

~8.8 s 1H -NH Amide proton.

~8.2 s 1H H-4

Aromatic proton

ortho to the

carboxylic acid

group.

~8.0 d 1H H-6

Aromatic proton

meta to the

carboxylic acid

group.

~7.8 d 1H H-7

Aromatic proton

para to the

carboxylic acid

group.

~4.5 s 2H -CH₂-

Methylene

protons of the

isoindolinone

ring.

Solvent: DMSO-d₆, Frequency: 400 MHz
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Table 2: ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment Notes

~167.0 -COOH
Carboxylic acid carbonyl

carbon.

~166.0 C=O (amide)
Amide carbonyl carbon of the

isoindolinone ring.

~145.0 C-7a Aromatic quaternary carbon.

~135.0 C-5
Aromatic quaternary carbon

attached to the carboxylic acid.

~133.0 C-3a Aromatic quaternary carbon.

~125.0 C-6 Aromatic CH.

~124.0 C-4 Aromatic CH.

~123.0 C-7 Aromatic CH.

~47.0 -CH₂-
Methylene carbon of the

isoindolinone ring.

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy
Table 3: FT-IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong
O-H stretch (from carboxylic

acid, hydrogen-bonded)

~3200 Medium N-H stretch (amide)

~1730 Strong, Sharp
C=O stretch (carboxylic acid

carbonyl)

~1680 Strong, Sharp
C=O stretch (amide carbonyl,

lactam)

~1610, ~1550 Medium C=C stretch (aromatic)

~1300 Medium C-O stretch (carboxylic acid)

~1200 Medium C-N stretch (amide)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragments

m/z Ion Notes

177 [M]⁺ Molecular ion peak.

160 [M - OH]⁺
Loss of the hydroxyl radical

from the carboxylic acid group.

132 [M - COOH]⁺
Loss of the carboxylic acid

group.

104 [C₇H₄O]⁺ Further fragmentation.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard practices for the analysis of aromatic

carboxylic acids and isoindolinone derivatives[1].
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NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Oxoisoindoline-5-carboxylic acid is

dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is vortexed to

ensure complete dissolution and transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a Bruker AVANCE 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: zg30

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: 16 ppm

Number of Scans: 16

Relaxation Delay: 2.0 s

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30 (proton-decoupled)

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: 240 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

Data Processing: The spectra are referenced to the residual solvent peak of DMSO-d₆ (δ

2.50 for ¹H and δ 39.52 for ¹³C). Data is processed using standard NMR software with

baseline correction and phasing.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Instrumentation: The spectrum is recorded on a Shimadzu IRTracer-100 FT-IR spectrometer.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: The spectrum is baseline corrected and reported in terms of wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or

acetonitrile at a concentration of approximately 1 mg/mL. The solution is then introduced into

the mass spectrometer via direct infusion or through an LC system.

Instrumentation: An Agilent 6130B Single Quadrupole LC/MS system with an electrospray

ionization (ESI) source is used.

Acquisition Parameters (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Capillary Voltage: 3000 V

Fragmentor Voltage: 70 V

Gas Temperature: 300 °C

Drying Gas Flow: 10 L/min
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Nebulizer Pressure: 35 psig

Mass Range: m/z 50 - 500

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and major fragment ions.

Workflow Diagrams
Synthesis Workflow
The following diagram illustrates a typical synthetic route to 3-Oxoisoindoline-5-carboxylic
acid, starting from 2-methyl-5-nitrobenzoic acid.

2-Methyl-5-nitrobenzoic acid Methyl 2-methyl-5-nitrobenzoate

Esterification
(MeOH, H₂SO₄)

Methyl 2-(bromomethyl)-5-nitrobenzoate

Bromination
(NBS, AIBN)

Methyl 3-oxo-6-nitroisoindoline-5-carboxylate

Cyclization
(NH₃)

Methyl 6-amino-3-oxoisoindoline-5-carboxylate

Reduction
(Fe, NH₄Cl)

3-Oxoisoindoline-5-carboxylic acid

Diazotization & Hydrolysis
(NaNO₂, H₂SO₄, then H₂O, Δ)

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesized Product:
3-Oxoisoindoline-5-carboxylic acid

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structure Confirmation
&
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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